molecular formula C15H17N3O3S B2439806 (1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone CAS No. 2034607-70-8

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

Cat. No. B2439806
CAS RN: 2034607-70-8
M. Wt: 319.38
InChI Key: AOJVLZCLNJSCSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone, also known as DTPM, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. DTMP is a heterocyclic compound that contains a thiazepane ring and a pyrazole ring. It has been shown to exhibit various biological activities, including anti-inflammatory, analgesic, and antitumor properties.

Scientific Research Applications

Antimicrobial Activity

Research on compounds structurally related to "(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone" has shown promising antimicrobial properties. For instance, a study by Kumar et al. (2012) on the synthesis and antimicrobial activity of some novel derivatives indicated that these compounds exhibit good activity comparable with standard drugs such as ciprofloxacin and fluconazole. The presence of a methoxy group in these molecules was associated with high antimicrobial activity, highlighting the potential of pyrazole derivatives in the development of new antimicrobial agents Kumar, Meenakshi, Kumar, & Kumar, 2012.

Anticancer Evaluation

Another significant application is in anticancer research. The synthesis of related compounds and their evaluation as anticancer agents have been a focus of several studies. For example, compounds synthesized and tested for anticancer activity demonstrated potential against various cancer cell lines. The research by Xu et al. (2017) on new pyrazoline derivatives evaluated their cytotoxic effects on HepG-2 (human liver hepatocellular carcinoma cell line) and primary hepatocytes. One compound, in particular, showed notable inhibitory effects on HepG-2 cells with an IC50 value significantly lower than cisplatin, suggesting promising anticancer properties Xu, Pan, Wang, Li, Peng, Wei, Chen, & Zheng, 2017.

Chemical Synthesis Methodologies

The compound and its derivatives are also valuable in the development of novel synthesis methodologies. Doherty et al. (2022) reported the preparation of an acyl pyrazole derivative through an oxidative functionalization reaction, showcasing a clean, green approach to synthesizing such compounds. This method emphasizes the importance of developing environmentally friendly chemical processes in the synthesis of complex molecules Doherty, Wadey, Sandoval, & Leadbeater, 2022.

properties

IUPAC Name

(1,1-dioxo-7-phenyl-1,4-thiazepan-4-yl)-(1H-pyrazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O3S/c19-15(13-10-16-17-11-13)18-7-6-14(22(20,21)9-8-18)12-4-2-1-3-5-12/h1-5,10-11,14H,6-9H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOJVLZCLNJSCSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2)C(=O)C3=CNN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,1-dioxido-7-phenyl-1,4-thiazepan-4-yl)(1H-pyrazol-4-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.